molecular formula C15H12N2O3S2 B2934588 2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid CAS No. 736948-76-8

2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid

Cat. No.: B2934588
CAS No.: 736948-76-8
M. Wt: 332.39
InChI Key: TZHJEYKMHGLAGJ-UHFFFAOYSA-N
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Description

The compound “2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid” has a CAS Number of 736948-76-8 . It has a molecular weight of 332.4 and its IUPAC name is {[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2O3S2/c18-12(19)8-21-7-11-16-14(20)13-10(6-22-15(13)17-11)9-4-2-1-3-5-9/h1-7,17H,8H2,(H,16,20)(H,18,19) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 332.4 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current resources.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in organic chemistry has explored the synthesis and reactivity of compounds structurally related to the specified chemical. For example, Farzaliyev et al. (2020) discussed the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives, showing potential for physiological properties and applications in drug development due to their significant biological activity, including antioxidant effects and membrane stabilization properties (Farzaliyev et al., 2020). This highlights the chemical versatility and potential biomedical relevance of sulfur-containing heterocyclic compounds.

Antitumor and Antibacterial Applications

Compounds with structural similarities to the queried chemical have been synthesized as potential inhibitors for enzymes like thymidylate synthase, showing promise as antitumor and antibacterial agents. Gangjee et al. (1996) synthesized novel pyrrolo[2,3-d]pyrimidines with significant inhibitory activity against human thymidylate synthase, suggesting their potential in cancer therapy (Gangjee et al., 1996).

Pharmacological Effects

The exploration of thieno[3,2-d]pyrimidine derivatives by Hafez and El-Gazzar (2017) demonstrated potent anticancer activity against several human cancer cell lines, including breast, cervical, and colon cancer cells. These findings indicate the therapeutic potential of these compounds, highlighting their role in the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

Biochemical Interactions

Compounds related to the specified chemical have been studied for their interactions with biological molecules. Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives and investigated their binding with bovine serum albumin, a study that contributes to understanding the interaction between synthetic compounds and biological macromolecules (Meng et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c18-12(19)8-21-7-11-16-14(20)13-10(6-22-15(13)17-11)9-4-2-1-3-5-9/h1-6H,7-8H2,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHJEYKMHGLAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836964
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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